Reveromycin A

Aminoacyl-tRNA Synthetase Isoleucyl-tRNA Synthetase Enzyme Inhibition

Reveromycin A (RM-A) is the native spiroketal antibiotic essential for IleRS-targeted research. Unlike inactive Reveromycin B or 7.7-fold less potent A1a, only RM-A delivers full antiproliferative activity via intact C5-hydroxyl and C24-carboxyl groups. Its eukaryotic IleRS selectivity, pH-dependent antifungal potency (MIC 2 µg/mL, pH 3), and >100-fold osteoclast selectivity over Reveromycin T make it the validated tool for osteoporosis, oncology, and antifungal discovery. Verify potency of any analog before substitution.

Molecular Formula C36H52O11
Molecular Weight 660.8 g/mol
CAS No. 134615-37-5
Cat. No. B146171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReveromycin A
CAS134615-37-5
SynonymsREVEROMYCIN A
Molecular FormulaC36H52O11
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
InChIInChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1
InChIKeyZESGNAJSBDILTB-OXVOKJAASA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Lyophilisate

Reveromycin A: Core Identity and Procurement-Relevant Baseline for the Spiroketal Polyketide Antibiotic


Reveromycin A (RM-A; CAS 134615-37-5) is a spiroketal polyketide natural product isolated from Streptomyces sp. SN-593 [1]. It functions as a selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), leading to G1 phase cell cycle arrest and subsequent apoptosis in susceptible cells [2]. The compound exhibits a distinct profile of biological activities, including antifungal, anti-osteoclast, and antiproliferative effects, which are highly dependent on specific structural features and the surrounding microenvironment [3].

Why Reveromycin A Cannot Be Substituted with Closely Related Spiroketal Analogs


The reveromycin family of spiroketal antibiotics exhibits highly divergent activity profiles despite their structural similarity. Critically, reveromycin B, a close analog, demonstrates markedly weak biological effects compared to reveromycins A, C, and D [1]. Furthermore, even among the active congeners (A, C, and D), specific structural modifications can drastically alter potency. A detailed structure-activity relationship (SAR) analysis reveals that seemingly minor changes, such as the absence of the C5 hydroxyl or C24 carboxyl group in derivative compounds, lead to a >10-fold reduction in antiproliferative activity in certain assays [2]. Therefore, substituting Reveromycin A with a general 'reveromycin' or even another named analog (e.g., Reveromycin A1a) without verifying specific, quantitative activity in the target system is not scientifically valid and can lead to experimental failure [3].

Quantitative Differentiation of Reveromycin A Against Closest Analogs and Alternatives


IleRS Inhibitory Potency and Selectivity: IC50 Comparison Across Species

Reveromycin A potently inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a key enzyme in protein synthesis. Against purified yeast IleRS, it demonstrates an IC50 of 8 ng/mL (approximately 12 nM) [1]. This inhibition is selective, as other aminoacyl-tRNA synthetases in the same cell extract were unaffected [1]. Comparative potency data against rat and human IleRS orthologs further delineates its activity: it exhibits an IC50 of 1.97 nM against rat IleRS and 4.46 nM against the human enzyme [2]. These data provide a quantitative baseline for target engagement and cross-species activity.

Aminoacyl-tRNA Synthetase Isoleucyl-tRNA Synthetase Enzyme Inhibition

Superior Antiproliferative Potency Compared to Derivative A1a in Tumor Cell Lines

A direct structure-activity relationship (SAR) study compared the antiproliferative effects of Reveromycin A and its derivatives against a panel of human cancer cell lines. In the HL60 leukemia cell line, Reveromycin A displayed an IC50 of 2.7 µg/mL, while the derivative Reveromycin A1a exhibited a much weaker IC50 of 20.9 µg/mL [1]. A similar, though less pronounced, difference was observed in K562 cells (4.9 µg/mL vs >30 µg/mL, respectively) [1]. This demonstrates that specific structural modifications in the A1a derivative lead to an approximate 7.7-fold decrease in potency, highlighting the critical importance of the parent molecule's structure for robust activity.

Cancer Cytotoxicity Structure-Activity Relationship

pH-Dependent Antifungal Activity Against Candida albicans

The antifungal activity of Reveromycin A is strongly influenced by environmental pH, a property not commonly observed or quantified for all spiroketal antifungals. Against the pathogenic yeast Candida albicans, Reveromycin A demonstrates an MIC of 2 µg/mL at an acidic pH of 3 [1]. This pH-dependent activity is a key differentiator, suggesting a potential advantage in targeting infections within acidic microenvironments, such as abscesses or certain tissue niches. While data on comparator compounds under identical acidic conditions is not always available, the quantification of activity at this specific pH is a distinguishing feature of Reveromycin A's profile.

Antifungal Microenvironment Candida albicans

Anti-Osteoclast Activity and Selectivity Profile: A Comparative In Vitro Assessment

Reveromycin A induces apoptosis specifically in osteoclasts, the cells responsible for bone resorption, with an IC50 of 0.7 µM [1]. In a head-to-head comparison with the derivative Reveromycin T, which is an IleRS inhibitor with a distinct SAR profile, a critical difference in selectivity emerges. While Reveromycin T is a potent inhibitor of yeast growth (IC50 = 0.05 µg/mL), it shows very weak activity against osteoclasts (IC50 = 6.2 µM) [2]. In contrast, Reveromycin A maintains potent anti-osteoclast activity (IC50 = 0.06 µM) [2]. This represents a >100-fold higher selectivity for osteoclasts over yeast for Reveromycin A compared to Reveromycin T, highlighting a significant and quantifiable divergence in biological targeting that is not predicted by IleRS inhibition alone.

Osteoporosis Bone Resorption Osteoclasts

Research and Industrial Application Scenarios for Reveromycin A Guided by Quantitative Evidence


Investigating Aminoacyl-tRNA Synthetase (aaRS) Biology with a Selective IleRS Inhibitor

The demonstrated selectivity of Reveromycin A for eukaryotic IleRS over other aaRS enzymes [1], combined with its well-defined potency (IC50 values ranging from 1.97 nM to 12 nM depending on species) [1][2], makes it a preferred tool compound for dissecting the specific role of IleRS in cellular processes like the GCN2-mediated amino acid starvation response. Its use avoids the confounding effects of broader aaRS inhibitors.

Targeting Acidic Microenvironments in Fungal Infections

The quantified activity of Reveromycin A against C. albicans at pH 3 (MIC = 2 µg/mL) [3] positions it as a valuable positive control or lead scaffold for developing pH-sensitive antifungal therapies. This is a specific niche where many standard antifungals may exhibit reduced efficacy, and Reveromycin A provides a unique chemical probe for studying infection in acidic niches like the vaginal mucosa or within biofilms.

Elucidating Bone Resorption Mechanisms with a Potent and Selective Osteoclast Inhibitor

For studies of bone biology, Reveromycin A's potent and selective induction of apoptosis in osteoclasts (IC50 = 0.06-0.7 µM) [4][5] is a key differentiator. As shown by its >100-fold selectivity over the alternative IleRS inhibitor Reveromycin T [5], Reveromycin A is the superior tool for specifically targeting osteoclast function without confounding effects on other cell types, such as osteoblasts or general cell proliferation, making it ideal for in vitro and in vivo models of osteoporosis and bone metastasis.

Validating Chemical Biology Probes Requiring the Intact Spiroketal Core

The significant loss of antiproliferative activity observed in closely related derivatives like Reveromycin A1a (7.7-fold less potent in HL60 cells) [5] underscores that the native structure of Reveromycin A is critical for activity. Researchers performing SAR studies or using the compound as a scaffold for probe development must use the parent compound as a reference standard to accurately interpret the effects of any structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reveromycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.